molecular formula C3H2NNaO2S2 B12982713 Sodium thiazole-2-sulfinate

Sodium thiazole-2-sulfinate

Cat. No.: B12982713
M. Wt: 171.18 g/mol
InChI Key: RVSNWXXCRDGEOD-UHFFFAOYSA-M
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Description

Sodium thiazole-2-sulfinate is an organosulfur compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thiazole-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of thiazole with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. Another method includes the oxidation of thiazole-2-thiol using an oxidizing agent like hydrogen peroxide in the presence of sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium thiazole-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form thiazole-2-thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Sulfonates: Formed through oxidation.

    Thiazole-2-thiol: Formed through reduction.

    Substituted Thiazoles: Formed through nucleophilic substitution.

Scientific Research Applications

Sodium thiazole-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organosulfur compounds, including sulfones, sulfonamides, and sulfonyl chlorides.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active thiazole derivatives.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of sodium thiazole-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Sodium benzothiazole-2-sulfinate
  • Sodium thiophene-2-sulfinate
  • Sodium pyridine-2-sulfinate

Comparison: Sodium thiazole-2-sulfinate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to sodium benzothiazole-2-sulfinate, it has a simpler structure and may exhibit different reactivity and biological activity. Sodium thiophene-2-sulfinate and sodium pyridine-2-sulfinate, while similar in containing sulfur and nitrogen atoms, have different ring structures, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C3H2NNaO2S2

Molecular Weight

171.18 g/mol

IUPAC Name

sodium;1,3-thiazole-2-sulfinate

InChI

InChI=1S/C3H3NO2S2.Na/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1

InChI Key

RVSNWXXCRDGEOD-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=N1)S(=O)[O-].[Na+]

Origin of Product

United States

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